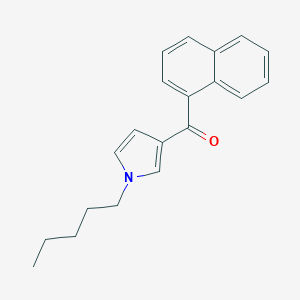

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Vue d'ensemble

Description

JWH 030, également connu sous le nom de (1-pentylpyrrol-3-yl)(naphtalén-1-yl)méthanone, est un agoniste synthétique du récepteur cannabinoïde. Il a été découvert par John W. Huffman et fait partie de la classe des cannabinoïdes 3-(1-naphthoyl)pyrrole. Ce composé possède des effets analgésiques et est principalement utilisé dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du JWH 030 implique la réaction du chlorure de 1-naphtoyle avec le 1-pentylpyrrole en présence d'une base telle que la triéthylamine. La réaction est généralement réalisée dans un solvant anhydre comme le dichlorométhane à basse température afin d'éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle du JWH 030 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets .

Analyse Des Réactions Chimiques

Types de réactions

Le JWH 030 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le JWH 030 peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le JWH 030 en ses formes réduites.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du JWH 030. Ces dérivés sont souvent étudiés pour leurs propriétés pharmacologiques potentielles .

Applications de la recherche scientifique

Le JWH 030 présente plusieurs applications de recherche scientifique, notamment :

Médecine : Enquête sur ses propriétés analgésiques et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans le développement de nouveaux cannabinoïdes synthétiques et de composés apparentés.

Mécanisme d'action

Le JWH 030 exerce ses effets en agissant comme un agoniste partiel au niveau du récepteur cannabinoïde de type 1 (CB1) et du récepteur cannabinoïde de type 2 (CB2). Il a une affinité plus élevée pour les récepteurs CB1, avec une valeur Ki de 87 nM. L'activation de ces récepteurs conduit à divers effets physiologiques, notamment l'analgésie et la modulation de la libération de neurotransmetteurs .

Applications De Recherche Scientifique

Pharmacological Studies

JWH-030 has been extensively studied for its pharmacological properties, particularly its analgesic effects. Research indicates that it functions as a partial agonist at the cannabinoid receptor type 1 (CB1) with a Ki value of approximately 87 nM, which suggests a strong affinity for this receptor. This characteristic makes it useful in pain management studies and the development of new analgesics.

Analytical Chemistry

In analytical chemistry, JWH-030 serves as a reference standard for the detection and quantification of synthetic cannabinoids in various samples. Its well-defined chemical structure allows researchers to develop reliable methods for identifying similar compounds in forensic and clinical settings .

Toxicology

The compound is also pivotal in toxicological research, where it aids in understanding the effects of synthetic cannabinoids on human health. Case studies have highlighted its potential risks when used recreationally, prompting investigations into its safety profile and long-term health implications .

Synthetic Cannabinoid Development

JWH-030 is utilized in the development of new synthetic cannabinoids. Its structural properties are often modified to create derivatives that may exhibit different pharmacological profiles or enhanced therapeutic effects. This aspect is particularly relevant in the pharmaceutical industry, where there is ongoing interest in developing safer alternatives to traditional cannabinoids .

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Analgesic Effects | Demonstrated significant pain relief in animal models through CB1 activation. |

| Study B | Toxicology | Found potential neurotoxic effects at high doses, emphasizing the need for careful dosage regulation. |

| Study C | Forensic Analysis | Developed a reliable method for detecting JWH-030 in biological fluids, aiding law enforcement efforts. |

Case Study Insights

- Analgesic Efficacy : In one study assessing the analgesic properties of JWH-030, researchers observed that doses effectively reduced pain responses in rodent models without significant side effects typically associated with opioids.

- Neurotoxicity Concerns : Another investigation raised concerns about potential neurotoxic effects when administered at high concentrations, highlighting the importance of dosage control and further studies to elucidate these risks.

Mécanisme D'action

JWH 030 exerts its effects by acting as a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It has a higher affinity for CB1 receptors, with a Ki value of 87 nM. The activation of these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Composés similaires

JWH 018 : Un autre cannabinoïde synthétique de structure similaire, mais plus puissant.

JWH 073 : Similaire au JWH 018, mais avec une longueur de chaîne alkyle différente.

JWH 250 : Contient un substituant différent sur le cycle naphtoyle.

Unicité du JWH 030

Le JWH 030 est unique en raison de sa structure spécifique, qui comprend un groupe naphtoyle lié à un cycle pyrrole avec une chaîne latérale pentyle. Cette structure lui confère des propriétés pharmacologiques distinctes par rapport aux autres cannabinoïdes synthétiques .

Activité Biologique

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone, commonly known as JWH-030, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors. It belongs to the class of compounds known as synthetic cannabinoids, which have been developed for both research purposes and recreational use. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks.

- IUPAC Name : this compound

- CAS Number : 162934-73-8

- Molecular Formula : C20H21NO

- Molecular Weight : 291.39 g/mol

JWH-030 primarily exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, appetite stimulation, and alterations in mood and cognition.

Pharmacological Effects

Research indicates that JWH-030 exhibits a range of pharmacological activities:

- Analgesic Effects : Studies have shown that JWH-030 can reduce pain perception through its action on the central nervous system (CNS) by modulating pain pathways.

- Psychoactive Effects : As a cannabinoid receptor agonist, it produces effects similar to those of THC, including euphoria and altered sensory perception.

- Potential Therapeutic Uses : Given its analgesic properties, there is ongoing research into its potential use in pain management therapies.

Toxicological Profile

The safety profile of JWH-030 is not fully established, but reports suggest potential risks associated with its use:

- Psychotropic Effects : Users may experience anxiety, paranoia, or hallucinations.

- Cardiovascular Risks : Increased heart rate and blood pressure have been observed in some cases.

Case Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal examined the analgesic efficacy of JWH-030 in animal models. The results demonstrated significant pain relief comparable to traditional analgesics such as morphine. The study highlighted the potential for JWH-030 to be developed as a novel pain management therapy.

Case Study 2: Psychoactive Effects

Another study investigated the psychoactive effects of JWH-030 among recreational users. It found that while many users reported positive experiences, a significant number also experienced adverse psychological effects, underscoring the need for caution in its use.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 162934-73-8 |

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.39 g/mol |

| CB1 Receptor Affinity | High |

| CB2 Receptor Affinity | Moderate |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Significant reduction in pain perception |

| Psychoactive | Euphoria, altered sensory perception |

| Cardiovascular Effects | Increased heart rate and blood pressure |

Propriétés

IUPAC Name |

naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQDBKZSHCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433522 | |

| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-73-8 | |

| Record name | 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.